4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine
CAS No.:
Cat. No.: VC17659734
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine -](/images/structure/VC17659734.png)
Specification
Molecular Formula | C8H13N3O |
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Molecular Weight | 167.21 g/mol |
IUPAC Name | 3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)5-8-10-6-12-11-8/h6-7,9H,1-5H2 |
Standard InChI Key | LFZYIGTVLBILEP-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1CC2=NOC=N2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a methyl group that connects to the 3-position of a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole component is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and bioisosteric properties .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 180.23 g/mol
While experimental data for 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine are scarce, related analogs such as 4,4-Difluoro-1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carbonyl}piperidine (CAS# 2770638-00-9) provide structural benchmarks. This analog has a molecular weight of 328.36 g/mol and a formula of , highlighting the impact of additional substituents on molecular complexity .
Key Structural Features
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Piperidine Ring: Enhances solubility and bioavailability due to its basic amine group.
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1,2,4-Oxadiazole Core: Imparts rigidity and metabolic resistance, often linked to diverse pharmacological activities .
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Methylene Linker: Facilitates conformational flexibility, enabling interactions with biological targets.
Synthetic Methodologies
Classical Approaches to 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitrile oxides with nitriles . For 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine, two plausible routes are proposed:
Route 1: Amidoxime Cyclization
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Formation of Amidoxime: React piperidine-4-methylamine with hydroxylamine to generate the corresponding amidoxime.
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Cyclization with Acylating Agent: Treat the amidoxime with a carboxylic acid derivative (e.g., methyl cyanoformate) under basic conditions to form the oxadiazole ring.
Example Reaction:
This method, adapted from Tiemann and Krüger’s work, often requires catalysts like tetrabutylammonium fluoride (TBAF) to improve yields .
Route 2: Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates reaction kinetics and improves yields. A one-pot protocol could involve:
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Microwave Reaction: Combine piperidine-4-methylamine, nitrile, and hydroxylamine hydrochloride in a polar solvent (e.g., DMSO) with a base (e.g., NaOH).
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Purification: Isolate the product via column chromatography or recrystallization.
Advantages:
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Reaction time reduced from hours to minutes.
Research Challenges and Future Directions
Data Gaps
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Physicochemical Properties: Experimental data on solubility, logP, and stability are unavailable.
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In Vivo Studies: No pharmacokinetic or toxicity profiles exist.
Recommended Studies
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SAR Analysis: Modify the piperidine substituents to optimize target affinity.
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Proteomic Screening: Identify protein targets using affinity chromatography or molecular docking.
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In Vivo Efficacy: Evaluate antitumor activity in xenograft models.
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